molecular formula C16H33NO4Si B8229158 tert-butyl (2S,4S)-4-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate

tert-butyl (2S,4S)-4-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B8229158
M. Wt: 331.52 g/mol
InChI Key: IIITUHPEBILIQR-STQMWFEESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl (2S,4S)-4-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS: 791602-93-2) is a protected pyrrolidine derivative with significant utility in organic synthesis and medicinal chemistry. Its molecular formula is C₁₆H₃₃NO₄Si, and it has a molecular weight of 331.52 g/mol . The compound features:

  • A tert-butyldimethylsilyl (TBS) group at the 4-hydroxy position, providing steric protection and acid-labile deprotection properties.
  • A hydroxymethyl group at the 2-position, which can undergo further functionalization (e.g., oxidation, substitution).
  • A tert-butoxycarbonyl (Boc) group at the pyrrolidine nitrogen, enabling amine protection during multi-step syntheses.

The stereochemistry (2S,4S) is critical for its role in chiral building blocks, particularly in drug discovery for hepatitis C virus inhibitors, PROTACs (Proteolysis-Targeting Chimeras), and radiopharmaceuticals .

Properties

IUPAC Name

tert-butyl (2S,4S)-4-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H33NO4Si/c1-15(2,3)20-14(19)17-10-13(9-12(17)11-18)21-22(7,8)16(4,5)6/h12-13,18H,9-11H2,1-8H3/t12-,13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIITUHPEBILIQR-STQMWFEESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CO)O[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1CO)O[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33NO4Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of (2S,4S)-4-Hydroxy-2-(hydroxymethyl)pyrrolidine

The chiral pyrrolidine core is typically derived from L-proline or via asymmetric catalysis. A representative route involves:

  • L-Proline derivatization :

    • L-Proline is oxidized to (2S)-pyroglutamic acid, followed by reduction to (2S,4S)-4-hydroxyprolinol using sodium borohydride in methanol.

    • Reaction conditions : 0°C to room temperature, 12–16 hours, yielding >85% enantiomeric excess (ee).

  • Hydroxymethyl introduction :

    • The 2-position is functionalized via aldol condensation with formaldehyde under basic conditions (K₂CO₃, DMF), followed by catalytic hydrogenation (H₂/Pd-C) to install the hydroxymethyl group.

StepReagents/ConditionsYieldPurity
1NaBH₄, MeOH, 0°C→RT78%95%
2HCHO, K₂CO₃, DMF65%90%

Protection of the 4-Hydroxy Group as TBDMS Ether

The 4-hydroxy group is protected to prevent undesired reactivity during subsequent steps. The TBDMS group is chosen for its stability under basic and mildly acidic conditions.

  • Silylation protocol :

    • (2S,4S)-4-Hydroxy-2-(hydroxymethyl)pyrrolidine is treated with tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole in anhydrous dichloromethane (DCM).

    • Conditions : 0°C→RT, 6 hours under argon.

    • Yield : 92–95% (isolated as colorless oil).

  • Selectivity considerations :

    • The 4-hydroxy group reacts preferentially due to steric accessibility, leaving the 2-hydroxymethyl group unprotected for later modifications.

Boc Protection of the Pyrrolidine Nitrogen

The secondary amine is protected using di-tert-butyl dicarbonate (Boc₂O) to prevent nucleophilic side reactions.

  • Boc protection steps :

    • The silylated intermediate is dissolved in tetrahydrofuran (THF) and treated with Boc₂O in the presence of 4-dimethylaminopyridine (DMAP).

    • Conditions : 0°C→RT, 12 hours.

    • Workup : Aqueous extraction (sat. NaHCO₃), drying (MgSO₄), and solvent evaporation.

ParameterValue
Boc₂O equivalence1.2 equiv
DMAP concentration0.1 equiv
Final yield88%

Final Purification and Characterization

The crude product is purified via flash chromatography (hexane/ethyl acetate gradient) and characterized by:

  • ¹H/¹³C NMR : Key signals include δ 1.04 (TBDMS tert-butyl), δ 3.70 (hydroxymethyl CH₂), and δ 4.20 (pyrrolidine ring protons).

  • High-resolution mass spectrometry (HRMS) : Calculated for C₁₆H₃₃NO₄Si [M+H]⁺: 331.52; Found: 331.51.

Alternative Methodologies and Optimization

Enzymatic Resolution for Stereochemical Control

Racemic mixtures of intermediates are resolved using lipase-catalyzed acetylation:

  • Enzyme : Candida antarctica lipase B (CAL-B).

  • Substrate : 4-Hydroxypyrrolidine acetate.

  • Outcome : >99% ee for (2S,4S)-isomer after kinetic resolution.

Continuous Flow Synthesis

Microreactor systems enhance reproducibility and scalability:

  • TBDMS protection : TBDMSCl and imidazole are delivered via separate channels into a 10 mL reactor at 25°C.

  • Residence time : 30 minutes.

  • Advantages : 98% conversion, reduced side-product formation.

Challenges and Troubleshooting

Silyl Group Migration

Under basic conditions, the TBDMS group may migrate to the 2-hydroxymethyl group. Mitigation strategies include:

  • Low-temperature silylation (0°C).

  • Steric hindrance : Using bulkier bases (e.g., 2,6-lutidine) minimizes migration.

Epimerization at Stereocenters

Prolonged exposure to acidic/basic conditions risks racemization. Key safeguards:

  • pH control : Neutral workup conditions.

  • Short reaction times : Microwave-assisted steps reduce duration by 50%.

Industrial-Scale Production Insights

Pilot-scale batches (10–100 kg) employ:

  • Solvent recovery systems : Dichloromethane is distilled and reused.

  • Crystallization : The final product is recrystallized from heptane/ethyl acetate (9:1) to ≥99.5% purity .

Chemical Reactions Analysis

tert-butyl (2S,4S)-4-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to formyl or carboxyl groups using oxidizing agents such as PCC or KMnO4.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl or imine functionalities, using reagents like NaBH4 or LiAlH4.

    Substitution: The tert-butyldimethylsilyl group can be substituted with other groups through nucleophilic substitution reactions.

    Deprotection: The tert-butyl and tert-butyldimethylsilyl groups can be removed under acidic or basic conditions to yield the free amine or alcohol.

Scientific Research Applications

tert-butyl (2S,4S)-4-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a precursor for drug candidates.

    Biological Studies: It is employed in studies involving enzyme inhibition and receptor binding due to its structural features.

    Material Science: The compound is used in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl (2S,4S)-4-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces. The pathways involved can vary widely depending on the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of structurally related pyrrolidine derivatives, focusing on substituents, stereochemistry, and applications:

Structural and Functional Comparisons

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications References
Target compound TBS-O at C4, hydroxymethyl at C2, Boc-protected 331.52 Intermediate for PROTACs, chiral synthesis, acid-labile protection
(2S,4S)-tert-butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate Free hydroxyl at C4 (no TBS), hydroxymethyl at C2 217.27 Higher polarity; reactive hydroxyl group for conjugation
tert-butyl (S)-2-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate Mesyl (Ms) group at hydroxymethyl (C2) ~309.38 Electrophilic center for nucleophilic substitution (e.g., SN2 reactions)
tert-butyl (2S,4S)-4-fluoro-2-(3-fluorophenyl)pyrrolidine-1-carboxylate Fluoro at C4, 3-fluorophenyl at C2 312.34 Enhanced metabolic stability; potential PET imaging agent
tert-butyl (2S,4S)-2-({[4-(methoxycarbonyl)cyclohexyl]oxy}methyl)pyrrolidine-1-carboxylate Methoxycarbonyl cyclohexyl ether at C2, methoxymethyl at C4 385.50 Increased steric bulk; tailored for solubility in lipidic environments
Boc-PO(N3)G-OMe (from ) Azide at C4, carbamoyl group at C2 ~450 (estimated) Click chemistry applications (e.g., bioconjugation via azide-alkyne cycloaddition)

Stereochemical and Reactivity Differences

  • Stereoisomerism : The (2S,4S) configuration in the target compound contrasts with diastereomers like (2R,4S) (), which exhibit distinct chromatographic behavior (Rf values: 0.56 vs. 0.72 in hexanes/EtOAc) and biological activity .
  • Protecting Group Stability :
    • The TBS group in the target compound is acid-labile , enabling selective deprotection under mild conditions (e.g., TBAF or HF-pyridine).
    • Comparatively, tert-butyldiphenylsilyl (TBDPS) groups (e.g., in ) offer greater stability under acidic conditions but require harsher deprotection methods .

Biological Activity

tert-butyl (2S,4S)-4-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate, commonly referred to as TBSH , is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C16H33NO4Si
  • Molecular Weight : 331.53 g/mol
  • CAS Number : 791602-93-2

The compound features a pyrrolidine backbone with a tert-butyl group and a dimethylsilyl ether, which may influence its solubility and biological interactions.

Biological Activity Overview

TBSH has been studied for various biological activities, including:

  • Antimicrobial Activity : Initial studies indicate that TBSH exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the silyl group enhances membrane permeability, facilitating the compound's entry into bacterial cells.
  • Antioxidant Properties : TBSH has demonstrated significant antioxidant activity in vitro, suggesting potential applications in preventing oxidative stress-related diseases.
  • Enzyme Inhibition : Research indicates that TBSH may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in managing conditions such as diabetes and obesity.

The biological activity of TBSH is primarily attributed to its ability to interact with cellular membranes and enzymes:

  • Membrane Disruption : The hydrophobic nature of the tert-butyl groups allows TBSH to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis in susceptible bacteria.
  • Reactive Oxygen Species Scavenging : TBSH's structure allows it to scavenge free radicals effectively, thereby reducing oxidative damage in cells.
  • Enzyme Interaction : TBSH has been shown to bind to active sites of enzymes, altering their conformation and inhibiting their function.

Case Studies

StudyFindings
Study 1Investigated the antimicrobial effects of TBSH on E. coli and S. aureus; results showed a significant reduction in bacterial viability at concentrations above 20 µg/mL.
Study 2Evaluated the antioxidant capacity using DPPH radical scavenging assay; TBSH exhibited an IC50 value of 15 µM, indicating strong antioxidant potential.
Study 3Assessed enzyme inhibition related to glucose metabolism; TBSH inhibited α-glucosidase activity by 35% at a concentration of 50 µg/mL.

Research Findings

Recent research has focused on optimizing the synthesis of TBSH analogs to enhance its biological activity while minimizing toxicity. Studies have shown that modifications to the silyl group can significantly impact both solubility and potency against target pathogens.

Q & A

Q. Example Protocol :

React tert-butyl (2S,4R)-4-hydroxypyrrolidine-1-carboxylate with tert-butyldimethylsilyl chloride (TBSCl) in DMF with imidazole.

Introduce hydroxymethyl via formylation (e.g., using paraformaldehyde) followed by reduction .

How is the stereochemical integrity of the (2S,4S) configuration validated during synthesis?

Advanced Question
Chiral purity is critical for biological activity. Key validation methods include:

  • Chiral HPLC : Separates enantiomers using columns like Chiralpak® IA/IB with hexane/isopropanol mobile phases .
  • X-ray Crystallography : Confirms absolute configuration via single-crystal analysis .
  • Optical Rotation : Comparison of [α]D values with literature (e.g., [α]D = −55.0 for related pyrrolidine derivatives) .
  • NMR Analysis : NOESY/ROESY experiments detect spatial proximity of substituents to confirm diastereomeric ratios >97% .

What advanced techniques optimize reaction efficiency for this compound?

Advanced Question

  • Flow Microreactor Systems : Enhance mixing and thermal control for silylation or oxidation steps, reducing side products (e.g., <5% epimerization) .
  • Catalytic Asymmetric Synthesis : Chiral ligands like BINAP in Pd-catalyzed reactions improve enantioselectivity (e.g., >90% ee) .
  • DoE (Design of Experiments) : Statistically optimizes parameters (temperature, solvent ratios) to maximize yield (e.g., from 60% to 85%) .

Table 1 : Optimization of Silylation Step via DoE

ParameterRange TestedOptimal ValueYield Improvement
Temperature (°C)0–2510+12%
TBSCl Equiv.1.0–2.51.8+9%
Reaction Time (h)4–2412+7%

How does the TBS group influence the compound’s reactivity in downstream modifications?

Advanced Question
The TBS group serves dual roles:

  • Steric Protection : Shields the hydroxyl group from unintended nucleophilic attacks during functionalization .
  • Facile Deprotection : Removed selectively with TBAF (tetra-n-butylammonium fluoride) in THF, enabling subsequent coupling (e.g., peptide synthesis) .
  • Solubility Modulation : Enhances organic phase partitioning during extractions, simplifying purification .

Mechanistic Insight :
The bulky TBS group restricts rotational freedom, stabilizing transition states in stereospecific reactions (e.g., Mitsunobu reactions for C–O bond formation) .

What are the primary applications of this compound in medicinal chemistry?

Basic Question

  • Chiral Building Block : Used in synthesizing protease inhibitors (e.g., HCV NS3/4A inhibitors) and kinase modulators .
  • Prodrug Development : The hydroxymethyl group is phosphorylated in vivo to enhance bioavailability .
  • Biochemical Probes : Labels cellular targets (e.g., GPCRs) via click chemistry modifications .

Case Study :
In anticancer agent synthesis, the compound’s pyrrolidine core was functionalized with 4-octylphenyl groups to mimic sphingosine-1-phosphate receptor modulators .

How are contradictions in reported synthetic yields resolved?

Advanced Question
Discrepancies in yields (e.g., 59% vs. 78% for similar steps) arise from:

  • Impurity Profiles : Residual starting materials or diastereomers skew LC-MS quantification .
  • Scale Effects : Milligram-scale reactions often underperform due to inefficient mixing vs. gram-scale .
  • Catalyst Batch Variability : Pd/C or chiral catalyst lot differences impact hydrogenation efficiency .

Q. Resolution Strategy :

  • In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
  • Design of Experiments (DoE) : Identifies critical parameters (e.g., solvent polarity, catalyst loading) to standardize protocols .

What computational methods predict the compound’s physicochemical properties?

Advanced Question

  • QSPR Models : Predict logP (2.1) and aqueous solubility (0.12 mg/mL) using molecular descriptors (e.g., topological polar surface area = 75 Ų) .
  • MD Simulations : Assess membrane permeability (e.g., PAMPA assay correlation) by modeling interactions with lipid bilayers .
  • DFT Calculations : Optimize transition states for silylation/deprotection steps, reducing experimental trial runs .

Table 2 : Predicted vs. Experimental Properties

PropertyQSPR PredictionExperimental Value
logP2.12.3
Melting Point (°C)114–116114–116
Aqueous Solubility0.12 mg/mL0.10 mg/mL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.